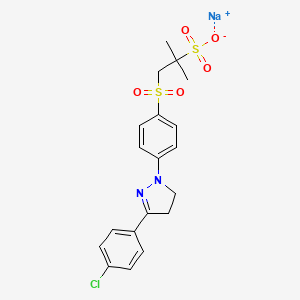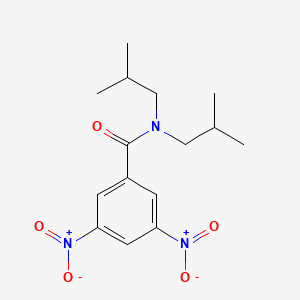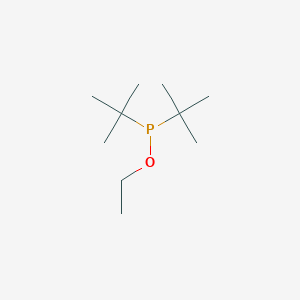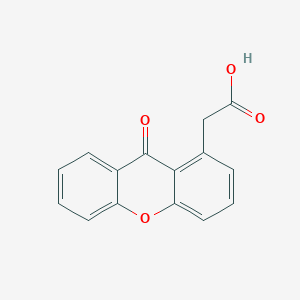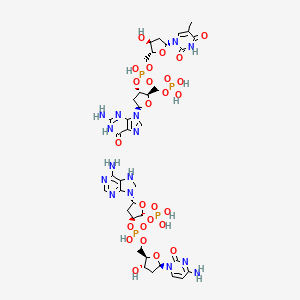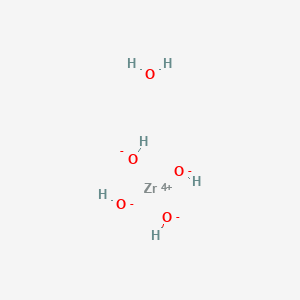![molecular formula C7H14O2 B14622295 2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) CAS No. 59014-49-2](/img/structure/B14622295.png)
2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) is a chiral compound with the molecular formula C7H14O2. It consists of a cyclopropane ring substituted with two ethan-1-ol groups. The compound is notable for its stereochemistry, having specific (1R,2S) configuration, which makes it an interesting subject in stereochemical studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) can be achieved through several methods. One common approach involves the Sharpless asymmetric dihydroxylation of cyclopropane derivatives. This method employs reagents such as potassium osmate dihydrate and chiral ligands like (DHQD)2PHAL to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to produce this compound efficiently .
化学反応の分析
Types of Reactions
2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopropane derivatives with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Raney nickel or palladium on carbon (Pd/C) are employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine is used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropane-1,2-dione.
Reduction: Formation of cyclopropane derivatives with different alkyl groups.
Substitution: Formation of tosylated derivatives.
科学的研究の応用
2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique stereochemistry.
Industry: Used in the production of chiral catalysts and ligands for asymmetric synthesis.
作用機序
The mechanism of action of 2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the activity of enzymes and other proteins. The specific (1R,2S) configuration plays a crucial role in determining the compound’s binding affinity and selectivity .
類似化合物との比較
Similar Compounds
2,2’-[(1S,2R)-Cyclopropane-1,2-diyl]di(ethan-1-ol): The enantiomer of the compound with opposite stereochemistry.
Cyclopropane-1,2-diol: Lacks the ethan-1-ol substituents.
Cyclopropane-1,2-dione: An oxidized form of the compound.
Uniqueness
2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to act as a chiral building block and its potential biological activity make it a valuable compound in various fields of research .
特性
CAS番号 |
59014-49-2 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
2-[(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C7H14O2/c8-3-1-6-5-7(6)2-4-9/h6-9H,1-5H2/t6-,7+ |
InChIキー |
LKRXDYSBUDKIQM-KNVOCYPGSA-N |
異性体SMILES |
C1[C@@H]([C@@H]1CCO)CCO |
正規SMILES |
C1C(C1CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14622216.png)
![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)
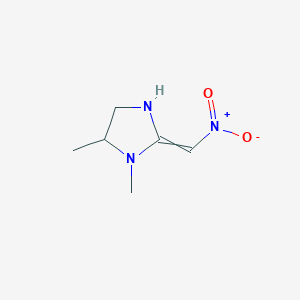
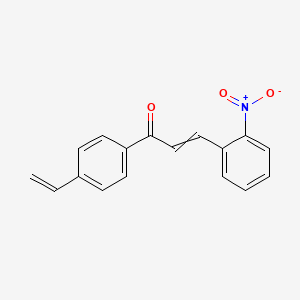
![N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14622239.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)
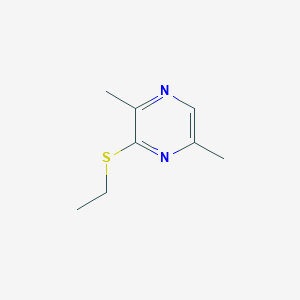
![2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14622248.png)
